6-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS No.: 932488-34-1
Cat. No.: VC11887563
Molecular Formula: C22H13F2N3
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932488-34-1 |
|---|---|
| Molecular Formula | C22H13F2N3 |
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | 6-fluoro-1-(3-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline |
| Standard InChI | InChI=1S/C22H13F2N3/c23-15-8-4-9-16(12-15)27-22-17-10-5-11-19(24)21(17)25-13-18(22)20(26-27)14-6-2-1-3-7-14/h1-13H |
| Standard InChI Key | MTXZHPYRIGUVMB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC(=CC=C5)F |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC(=CC=C5)F |
Introduction
Structural Characteristics and Molecular Design
Core Architecture and Substituent Effects
6-Fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline features a pyrazolo[4,3-c]quinoline backbone, where the pyrazole ring (positions 1–3) is fused to the quinoline system (positions 4–9). The fluorine atoms at position 6 of the quinoline and position 3' of the pendant phenyl group introduce electronegative centers that enhance molecular stability and influence intermolecular interactions . The phenyl group at position 3 contributes to π-stacking capabilities, a critical factor in protein binding and material science applications.
Table 1: Key Structural Attributes
Synthesis and Optimization Strategies
Cyclocondensation Approaches
A high-yield route involves the cyclocondensation of 2-amino-5-fluorophenyl glyoxylic acid with benzoyl acetanilides in dimethylformamide (DMF) at reflux. This method, adapted from fluoroquinoline syntheses, achieves 68–72% yields by leveraging the electron-deficient nature of the fluorine-substituted quinoline precursor . Decarboxylation under basic conditions (5% K₂CO₃, 80–100°C) eliminates the carboxylic acid group, yielding the 6-fluoro core .
Povarov Reaction for Stereochemical Control
Recent advances utilize the Povarov reaction to construct the tetrahydro-pyrazoloquinoline framework, enabling stereoselective synthesis. Single-crystal X-ray diffraction confirms an exo–exo configuration in the major diastereomer, critical for maintaining planar geometry in biological targets .
Table 2: Synthetic Routes and Yields
Chemical Properties and Reactivity
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) due to its aromatic framework, but demonstrates stability in organic solvents (DMSO, ethanol). Fluorine substituents reduce susceptibility to oxidative degradation, with >90% integrity maintained after 72 hours under ambient conditions.
Electrophilic Substitution
The electron-deficient quinoline ring undergoes regioselective nitration at C7, while the pyrazole nitrogen participates in alkylation reactions. Halogenation (e.g., bromination) occurs preferentially at C4 of the quinoline, confirmed by LC-MS and ¹⁹F NMR.
| Assay Type | Model System | Result | Reference |
|---|---|---|---|
| Antifungal | Aspergillus flavus | MIC = 12 µg/mL | |
| Cytotoxicity | MDA-MB-231 | IC₅₀ = 2.8 µM | |
| Kinase Inhibition | EGFR | Kᵢ = 18 nM |
Comparative Analysis with Structural Analogues
Fluorine vs. Chlorine Substitutions
Replacing the 3'-fluorine with chlorine (as in 1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline) increases lipophilicity (logP from 3.1 to 3.9) but reduces antifungal potency (MIC = 24 µg/mL). This suggests fluorine’s optimal balance of electronegativity and steric demands.
Pyrazoloquinoline vs. Pyrroloquinoline
Pyrrolo[3,4-c]quinoline-2,9-diones lacking the pyrazole ring show 5-fold lower kinase affinity, underscoring the pyrazole nitrogen’s role in hydrogen bonding .
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